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Compound of Interest

Compound Name: 3-(Methylsulfonyl)pyrrolidine

Cat. No.: B1307419 Get Quote

Technical Guide: 3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)pyrrolidine, a

heterocyclic compound of interest in medicinal chemistry and drug discovery. The document

details its chemical properties, including CAS numbers and molecular weights for its various

forms, and presents representative experimental protocols for its synthesis, purification, and

analysis.

Core Compound Data
3-(Methylsulfonyl)pyrrolidine is a versatile building block available in racemic and

enantiomerically pure forms, as well as a hydrochloride salt. Each form has distinct identifiers

and properties crucial for accurate sourcing and application in research and development.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

3-

(Methylsulfonyl)pyrroli

dine (racemic)

433980-62-2 C₅H₁₁NO₂S 149.21

(R)-3-

(Methylsulfonyl)pyrroli

dine

1234576-84-1 C₅H₁₁NO₂S 149.21

(S)-3-

(Methylsulfonyl)pyrroli

dine

290328-57-3 C₅H₁₁NO₂S 149.21

3-

(Methylsulfonyl)pyrroli

dine Hydrochloride

1215368-15-2 C₅H₁₂ClNO₂S 185.67

Synthesis and Purification Protocols
While a specific, detailed synthesis protocol for 3-(methylsulfonyl)pyrrolidine is not readily

available in peer-reviewed literature, a general and representative synthetic workflow can be

proposed based on established methods for analogous 3-substituted pyrrolidines. The following

diagram illustrates a potential synthetic pathway.
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General Synthetic Workflow

Commercially Available
3-Hydroxypyrrolidine Derivative

(e.g., N-Boc-3-hydroxypyrrolidine)

Mesylation or Tosylation
(MsCl or TsCl, base)

Nucleophilic Substitution
(Sodium Methanethiolate)

Oxidation
(e.g., m-CPBA, Oxone®)

Deprotection (if applicable)
(e.g., TFA, HCl)

3-(Methylsulfonyl)pyrrolidine

Click to download full resolution via product page

Caption: A potential synthetic route to 3-(methylsulfonyl)pyrrolidine.

Representative Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of analogous compounds.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine
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Dissolve N-Boc-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) and

cool the solution to 0 °C in an ice bath.

Add a base, such as triethylamine or pyridine, to the solution.

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-

layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude

mesylated product.

Step 2: Nucleophilic Substitution with Sodium Methanethiolate

Dissolve the crude mesylated intermediate in a polar aprotic solvent such as

dimethylformamide (DMF).

Add sodium methanethiolate (NaSMe) to the solution and stir the mixture at room

temperature or with gentle heating.

Monitor the reaction by TLC until the starting material is consumed.

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to obtain the crude N-Boc-3-(methylthio)pyrrolidine.

Step 3: Oxidation to the Sulfone

Dissolve the crude thioether in a solvent such as dichloromethane or methanol.
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Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or

potassium peroxymonosulfate (Oxone®), portion-wise at 0 °C.

Allow the reaction to stir at room temperature until the oxidation is complete as indicated by

TLC.

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate to give the crude N-Boc-3-(methylsulfonyl)pyrrolidine.

Step 4: Deprotection

Dissolve the N-Boc protected sulfone in a suitable solvent like dichloromethane or dioxane.

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in

dioxane.

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or

LC-MS).

Concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is

desired, trituration with diethyl ether may be necessary to induce precipitation.

Purification Protocol
Purification of the final product can be achieved through several methods, depending on the

nature of the impurities.

Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can

be an effective purification method.

Column Chromatography: Silica gel column chromatography is a standard method for

purifying the protected intermediates and the final product. A gradient of ethyl acetate in

hexanes is a common eluent system.

Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent

system (e.g., methanol/diethyl ether) can be used to obtain a highly pure product.
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Analytical Characterization
Accurate characterization of 3-(methylsulfonyl)pyrrolidine is essential for its use in research

and drug development. The primary analytical techniques are Nuclear Magnetic Resonance

(NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure and assess the purity of the

compound. The chemical shifts will vary depending on the solvent and whether the compound

is in its free base or salt form.

Representative ¹H NMR Data (Predicted):

CH₃-SO₂: A singlet peak is expected around 2.9-3.1 ppm.

Pyrrolidine Ring Protons: A series of multiplets would be observed in the range of 2.0-3.8

ppm. The proton at the C3 position, adjacent to the sulfonyl group, is expected to be shifted

downfield.

Representative ¹³C NMR Data (Predicted):

CH₃-SO₂: A signal is anticipated around 40-45 ppm.

Pyrrolidine Ring Carbons: Signals for the pyrrolidine carbons would typically appear in the

range of 25-65 ppm. The C3 carbon, directly attached to the sulfonyl group, will be the most

downfield of the ring carbons.

High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of 3-(methylsulfonyl)pyrrolidine and for

separating its enantiomers.

General Purity Analysis (Reversed-Phase HPLC):

Column: A C18 stationary phase is commonly used.
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Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or

trifluoroacetic acid is a typical mobile phase for the analysis of small amines.

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS)

can be employed.

Chiral Separation (Chiral HPLC):

Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose, is

required.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol

(e.g., isopropanol or ethanol), often with a basic additive like diethylamine, is used for chiral

separations. The exact mobile phase composition will need to be optimized for the specific

chiral column.

Potential Biological Relevance and Signaling
Pathway
While the specific biological targets of 3-(methylsulfonyl)pyrrolidine are not extensively

documented, structurally related compounds have shown significant biological activity. For

instance, a 3-(S)-thiomethyl pyrrolidine analog has been identified as a potent and selective

inhibitor of ERK1/2 kinases. The ERK pathway is a critical component of the MAPK/ERK

signaling cascade, which is frequently dysregulated in various cancers.
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Simplified MAPK/ERK Signaling Pathway
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Caption: Inhibition of the MAPK/ERK pathway by analogous compounds.
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This pathway highlights a potential area of investigation for 3-(methylsulfonyl)pyrrolidine and

its derivatives in the context of oncology drug discovery. Researchers can use this information

as a starting point for designing experiments to evaluate the biological activity of this

compound.

To cite this document: BenchChem. [3-(Methylsulfonyl)pyrrolidine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307419#3-methylsulfonyl-pyrrolidine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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